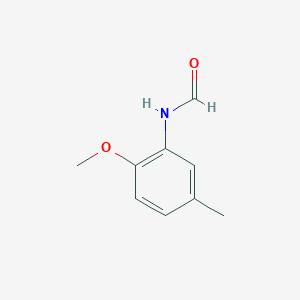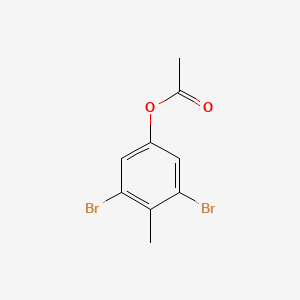![molecular formula C26H20N2O4S B11959582 N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with benzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(benzoylamino)benzenesulfonyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of alternative solvents, catalysts, and purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino and sulfonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide: Characterized by its benzoylamino and sulfonyl groups.
N-(4-{[4-(Benzoylamino)phenoxy]phenyl}benzamide: Similar structure but with a phenoxy group instead of a sulfonyl group.
N-(4-{[4-(Benzoylamino)phenyl]amino]sulfonyl}phenyl)benzamide: Contains an additional amino group
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H20N2O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(4-benzamidophenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C26H20N2O4S/c29-25(19-7-3-1-4-8-19)27-21-11-15-23(16-12-21)33(31,32)24-17-13-22(14-18-24)28-26(30)20-9-5-2-6-10-20/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
DDVOBBSPGYGZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


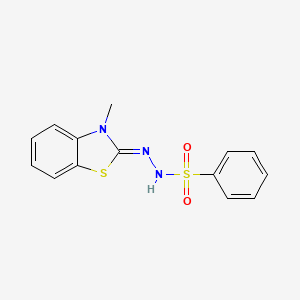

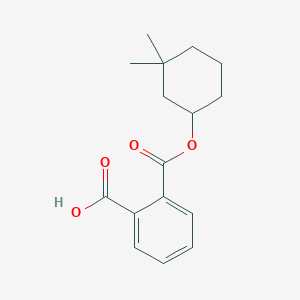


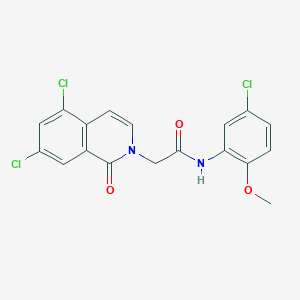
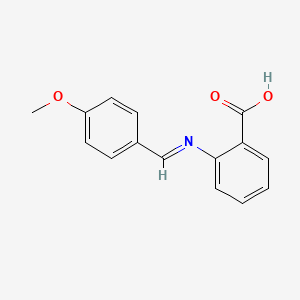

![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
